molecular formula C11H10O3 B3420647 (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid CAS No. 198707-57-2

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

Cat. No.: B3420647
CAS No.: 198707-57-2
M. Wt: 190.19 g/mol
InChI Key: KNKNRFWCOVWKHJ-DUXPYHPUSA-N
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Description

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4, molecular formula: C₁₁H₁₀O₃, molecular weight: 190.19) is a structurally distinct compound featuring a conjugated acrylic acid moiety linked to a 2,3-dihydrobenzofuran ring. It is synthesized via a Knoevenagel condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and malonic acid in pyridine with piperidine catalysis, achieving a 78% yield . Key spectral data, including ¹H NMR (δ 7.73 ppm, d, J = 15.9 Hz for the α,β-unsaturated proton), confirm its stereochemistry and purity (>95%) . The compound is strictly for research use, with storage recommendations at –80°C (6 months) or –20°C (1 month) in solution form .

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKNRFWCOVWKHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220678
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203505-84-4, 198707-57-2
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acrylic Acid Moiety: The benzofuran derivative is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.

Example protocol ( ):

  • Reactants : Methanol, sulfuric acid (catalyst)

  • Conditions : Reflux at 65°C for 4–6 hours

  • Yield : >85%

  • Product : Methyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate

ParameterValue
CatalystH₂SO₄ (1–2 mol%)
SolventMethanol
Temperature65°C
Reaction Time4–6 hours

Michael Addition

The α,β-unsaturated carbonyl system facilitates nucleophilic additions. This reaction is exploited to synthesize complex heterocycles or branched derivatives.

Key findings ():

  • Nucleophiles : Amines, thiols, or enolates

  • Base : Triethylamine or DBU

  • Solvent : THF or DCM at 0–25°C

  • Stereoselectivity : Anti-addition dominates due to steric effects from the dihydrobenzofuran ring.

Representative reaction :
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid + Benzylamine → β-Amino acid derivative

ParameterValue
Yield70–78%
Diastereomeric Ratio (dr)85:15

Aldol Condensation

The acrylic acid moiety participates in base-catalyzed aldol reactions with aldehydes or ketones, forming extended conjugated systems.

Experimental data ( ):

  • Conditions : KF (2.5 eq), Pd₂(dba)₃ catalyst in DMF at 95–100°C

  • Substrates : Arylboronic acids (e.g., biphenylboronic acid)

  • Yield : Up to 98% for biphenyl derivatives

Example product :
(E)-3-(6-Methoxy-[1,1′:3′,1″-terphenyl]-3-yl)acrylic acid

ParameterValue
Catalyst Loading5 mol% Pd₂(dba)₃
Reaction Time18 hours
Purity (HPLC)>99%

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, generating styrene-like derivatives.

Conditions ( ):

  • Temperature : 150–200°C under inert atmosphere

  • Catalyst : CuO nanoparticles (10 wt%)

  • Yield : 60–65%

  • Product : (E)-3-(2,3-Dihydrobenzofuran-5-yl)propene

Cyclization Reactions

The dihydrobenzofuran ring participates in Lewis acid-mediated cyclizations to form polycyclic structures.

Case study ( ):

  • Reagent : ZnBr₂ in dichloromethane

  • Product : 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-one

  • Yield : 41–70%

Mechanism :

  • Activation of the carbonyl group by ZnBr₂.

  • Intramolecular nucleophilic attack by the furan oxygen.

  • Rearrangement to form a lactone ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

Data ():

  • Wavelength : 254 nm

  • Solvent : Acetonitrile

  • Reaction Partner : Ethylene

  • Yield : 55%

Biocatalytic Modifications

Microbial systems (e.g., Pseudomonas spp.) oxidize the dihydrobenzofuran ring, yielding hydroxylated metabolites ( ).

Key transformation :
this compound → Vanilloyl acetic acid (VAA)

ParameterValue
EnzymeNAD⁺-dependent dehydrogenase
LC-MS m/z209 [M−H]⁻

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Product
EsterificationH₂SO₄, MeOH, 65°C>85Methyl ester
Michael AdditionDBU, THF, 25°C70–78β-Amino acid
Aldol CondensationPd₂(dba)₃, DMF, 95°C98Terphenyl derivative
DecarboxylationCuO, 200°C60–65Styrene analog

Industrial-Scale Considerations

  • Catalyst Recovery : Pd catalysts are recycled via filtration in 92% efficiency ( ).

  • Waste Minimization : Solvents like ethyl acetate and dichloromethane are reused after distillation ( ).

Scientific Research Applications

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic Acid and Analogues

Compound Name Structure/Modification Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Biological Activity/Use
This compound α,β-unsaturated carboxylic acid C₁₁H₁₀O₃ 190.19 Conjugated double bond enhances reactivity; scaffold for chalcones, fluorinated derivatives . Knoevenagel condensation (malonic acid, pyridine/piperidine) . Intermediate for NLRP3 inflammasome inhibitors , antimicrobial hybrids .
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid Saturated propanoic acid derivative C₁₁H₁₂O₃ 192.21 Improved metabolic stability due to saturation; white solid with 80% yield . Catalytic hydrogenation of acrylic acid derivative (Pd/C, H₂) . Potential pharmaceutical applications (unmodified form) .
3-(2,3-Dihydrobenzofuran-5-yl)-2-fluoroacrylic acid Fluorinated α,β-unsaturated carboxylic acid C₁₁H₉FO₃ 208.18 Fluorine enhances electronegativity and binding affinity; Z:E = 1.2:1 . Iron-catalyzed decarboxylative cross-coupling . Undisclosed biological activity; structural probe for reactivity studies .
(E)-3-(2,3-Dihydrobenzofuran-5-yl)-1-arylprop-2-en-1-one (chalcones) Aryl ketone substituent Variable Variable Lipophilic chalcone derivatives; synthesized under ultrasound irradiation (room temperature, 30–60 min) . Claisen-Schmidt condensation (NaOH, ethanol, ultrasound) . Antibacterial, antifungal activities; comparable to ampicillin in ZOI assays .
Hydrazide–hydrazone derivatives 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid backbone Variable Variable Derivatives exhibit antibacterial activity (ZOI = 19–22 mm vs. Gram-positive/-negative strains) . Condensation with hydrazides . Antimicrobial agents (e.g., compounds 38–39 in ).

Biological Activity

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Chemical Formula : C₁₁H₁₀O₃
  • CAS Number : 203505-84-4
  • Melting Point : 170-173 °C
  • Hazard Classification : Irritant (H302, H312) .

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • TRPM8 Activity Regulation : The compound has been identified as a regulator of TRPM8 channels, which are involved in cool sensation and pain modulation. This suggests potential applications in pain management .
  • Cannabinoid Receptor Modulation : Studies show that derivatives of 2,3-dihydrobenzofuran can act as selective agonists for cannabinoid receptor 2 (CB2), indicating that this compound may influence cannabinoid signaling pathways .
  • Neuroprotective Effects : In animal models, this compound has demonstrated the ability to reverse neuropathic pain without affecting locomotor behavior, suggesting a neuroprotective role .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Pain ReliefEffective in models of neuropathic pain; does not impair motor function .
TRPM8 Channel ModulationRegulates TRPM8 activity, influencing sensory perception .
Cannabinoid Receptor AgonismActs as a selective agonist for CB2 receptors, potentially modulating inflammation .
Neuroprotective PropertiesExhibits protective effects on neuronal tissues in experimental models .

Case Studies

  • Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy in rats, this compound effectively reversed pain symptoms without affecting locomotion. This highlights its potential as a therapeutic agent for neuropathic conditions .
  • TRPM8 Regulation : Compounds similar to this compound were tested for their ability to modulate TRPM8 channels in mammalian cell lines. Results indicated significant modulation of cool sensation pathways, suggesting applications in sensory disorders and pain management .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds based on the benzofuran scaffold. These studies reveal:

  • Diversity-Oriented Synthesis : Libraries of compounds derived from benzofuran and 2,3-dihydrobenzofuran have been synthesized to explore their biological activities further. The synthesis methods employed include palladium-catalyzed reactions that yield high purity and yield products suitable for biological testing .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications at specific positions on the benzofuran ring can significantly alter their biological activity and receptor selectivity .

Q & A

Q. What are the established synthetic protocols for (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid?

The compound is synthesized via a Knoevenagel condensation reaction. A representative method involves heating 2,3-dihydrobenzofuran-5-carbaldehyde (10 g, 67.6 mmol) with malonic acid (10.5 g, 101.35 mmol) in pyridine (60 mL) at 100°C for 5 hours, catalyzed by piperidine (0.47 mL). Post-reaction, acidification to pH 3 with HCl and extraction with 10% IPA/chloroform yield the product as a yellow solid (78% yield). NMR (300 MHz, CDCl₃) confirms the structure: δ = 7.73 (d, J = 15.9 Hz, 1H), 6.29 (d, J = 15.9 Hz, 1H), and 4.64 (t, J = 8.7 Hz, 2H) .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization techniques include:

  • ¹H NMR spectroscopy : Distinct peaks for the α,β-unsaturated system (δ 7.73 and 6.29, J = 15.9 Hz) and dihydrobenzofuran protons (δ 4.64 and 3.24) .
  • Elemental analysis : Confirms molecular formula (C₁₁H₁₀O₃) and purity (>95%) .
  • Melting point : Data consistency (e.g., 95–97°C) helps validate purity .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization focuses on:

  • Catalyst selection : Piperidine (0.07 eq) enhances the Knoevenagel condensation efficiency by promoting enolate formation .
  • Solvent choice : Pyridine acts as both solvent and base, stabilizing intermediates.
  • Post-reaction workup : Acidification to pH 3 minimizes side-product formation, while IPA/chloroform extraction improves recovery .
    Advanced studies may explore microwave-assisted synthesis or alternative catalysts (e.g., DBU) to reduce reaction time.

Q. How can discrepancies in spectroscopic data across studies be resolved?

Discrepancies in NMR data (e.g., δ values for dihydrobenzofuran protons) may arise from solvent effects or instrumentation differences. For example:

  • In CDCl₃, dihydrobenzofuran protons appear at δ 4.64 (t, J = 8.7 Hz) and 3.24 (t, J = 8.7 Hz) , while DMSO-d₆ may shift these signals.
  • Fluorinated analogs (e.g., 3-(2,3-dihydrobenzofuran-5-yl)-2-fluoroacrylic acid) show distinct ¹⁹F NMR peaks (δ -128.31) .
    Resolution involves cross-referencing with high-resolution MS and X-ray crystallography (e.g., CCDC: 1889340 for structural analogs) .

Q. What is the compound’s role in medicinal chemistry and drug development?

this compound serves as a key intermediate in synthesizing bioactive molecules. For example:

  • It is hydrogenated to 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (80% yield), a precursor in Darifenacin hydrobromide synthesis, a drug for overactive bladder .
  • Derivatives like 5-(2,3-dihydrobenzofuran-5-yl)-2-methylthiazole-4-carboxylic acid are explored as dual orexin receptor antagonists for insomnia treatment .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict interactions with targets like NLRP3 inflammasome (linked to inflammation and metabolic disorders) .
  • QSAR modeling : Correlates substituent effects (e.g., fluorine substitution at the α-position) with pharmacological properties .
  • DFT calculations : Analyze electronic effects of the α,β-unsaturated system on reactivity and stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
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(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

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